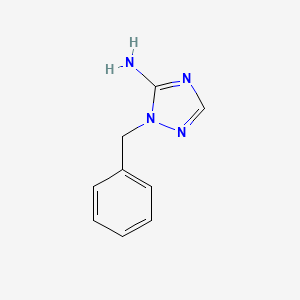

1-Benzyl-1h-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKTZCRTGOLRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-22-2 | |

| Record name | 1-benzyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 1h 1,2,4 Triazol 5 Amine and Its Analogues

Strategies for Regioselective Synthesis of the 1,2,4-Triazole (B32235) Heterocycle

The regioselective construction of the 1,2,4-triazole ring is paramount in determining the final compound's properties. The substitution pattern on the triazole core, particularly the placement of the N-substituent, dictates its biological and chemical characteristics.

Cyclization reactions that form the 1,2,4-triazole ring are foundational methods in heterocyclic chemistry. Several named reactions describe the condensation of hydrazine (B178648) derivatives with various carbonyl compounds.

Pellizzari Reaction : This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. scispace.comwikipedia.org While a classic method, it often requires high temperatures and can result in low yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. wikipedia.orgyoutube.com

Einhorn-Brunner Reaction : This method synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, often in the presence of a weak acid. scispace.comwikipedia.orgwikipedia.org A key aspect of this reaction is its potential for regioselectivity when using unsymmetrical imides. The group that is a stronger acid derivative tends to end up at the 3-position of the resulting triazole ring. wikipedia.org The reaction typically produces a mixture of isomers. wikipedia.orgen-academic.com

From Thiosemicarbazides : A common route to 3-substituted-1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, reacting thiosemicarbazide with formic acid yields an intermediate that can be cyclized to form 1,2,4-triazole-3(5)-thiol. scispace.com This thiol can then be further modified. For the synthesis of the target compound, a benzyl (B1604629) hydrazine could be used as a starting material to install the N-benzyl group regioselectively.

A general approach for synthesizing 3,5-disubstituted 1,2,4-triazoles utilizes the reaction of benzamidine (B55565) hydrochloride with aryl hydrazides in water with potassium carbonate as a base, providing good to high yields in a single step. researchgate.net

While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark reaction for the regioselective synthesis of 1,2,3-triazoles, the synthesis of 1,2,4-triazoles typically relies on different mechanistic pathways. rsc.org However, metal catalysis still plays a crucial role in modern 1,2,4-triazole synthesis, often enabling milder conditions and novel bond formations.

Recent developments include copper-catalyzed N-C and N-N bond-forming oxidative coupling reactions. For example, substituted amidines and benzonitriles can be coupled in the presence of a copper catalyst, cesium carbonate, and air to produce 1,2,4-triazole derivatives. scispace.com Another copper-catalyzed method involves the reaction of substituted pyridine-2-amines with nitriles. scispace.com

Formal [3+2] cycloaddition reactions represent another advanced strategy. For instance, nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo regioselective [3+2] cycloaddition with nitriles to afford 1,2,4-triazoles. This method has been successfully applied to synthesize various 5-trifluoromethyl-1,2,4-triazoles. nih.gov Similarly, a method for synthesizing N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles via a formal [3+2] cycloaddition has been developed, proceeding through an in situ generated hydrazonoyl chloride intermediate. rsc.org

| Reaction Type | Triazole Isomer | Key Reactants | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|---|

| CuAAC "Click" Chemistry | 1,2,3-Triazole | Azides, Terminal Alkynes | Cu(I) salts | High regioselectivity for 1,4-disubstituted products. | |

| Oxidative Coupling | 1,2,4-Triazole | Amidines, Nitriles | Cu catalyst, Cs₂CO₃, Air | Sequential N-C and N-N bond formation. | scispace.com |

| [3+2] Cycloaddition | 1,2,4-Triazole | Hydrazonoyl Chlorides, Nitriles | Base (e.g., NEt₃) | Regioselective formation of multisubstituted products. | nih.gov |

1,2,4-Triazol-5-amines exhibit annular tautomerism, where the proton on the triazole ring can migrate between the nitrogen atoms (N1, N2, and N4). This phenomenon is a critical consideration during synthesis, especially in reactions like acylation or alkylation, as it can lead to a mixture of regioisomeric products. nih.gov The formation of four possible acylation products can occur: three from the reaction at the different ring nitrogens (N1, N2, N4) and one from the exocyclic amino group. nih.gov Controlling the regioselectivity of such reactions is a significant synthetic challenge. The specific tautomer present can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. Therefore, synthetic strategies must be designed to favor the formation of the desired N-substituted isomer, such as the N1-benzylated target compound.

Approaches for the Installation and Derivatization of the 1-Benzyl Substituent

The 1-benzyl group can be introduced either before or after the formation of the triazole ring.

Pre-functionalization : A common strategy involves using benzylhydrazine (B1204620) as a starting material. Reacting benzylhydrazine with a suitable partner, such as cyanogen (B1215507) bromide or S-methylisothiourea, followed by cyclization, can directly lead to the N-benzylated aminotriazole core. This approach often provides better control over regioselectivity.

Post-functionalization : Alternatively, the benzyl group can be installed on a pre-formed 1H-1,2,4-triazol-5-amine ring via N-alkylation. This reaction, however, can be complicated by the presence of multiple nucleophilic nitrogen atoms (the three ring nitrogens and the exocyclic amine), potentially leading to a mixture of products. The reaction of 5-amino-1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of sodium hydroxide (B78521) has been used to synthesize 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, demonstrating the S-alkylation of a related scaffold. nih.gov A similar N-alkylation would require careful optimization of reaction conditions (base, solvent, temperature) to favor substitution at the desired N1 position.

Derivatization of the benzyl substituent itself allows for the creation of diverse analogues. Standard aromatic substitution reactions, such as electrophilic nitration, halogenation, or Friedel-Crafts reactions, can be performed on the phenyl ring of the benzyl group, provided the triazole core and its substituents are stable to the reaction conditions.

Functionalization of the 5-Amine Moiety: Advanced Transformations

The exocyclic 5-amine group is a key handle for further molecular elaboration, allowing for the introduction of a wide array of functional groups to modulate the compound's properties.

The primary amine at the C5 position can readily undergo various transformations.

Acylation : The amine can be acylated using acyl chlorides or anhydrides to form corresponding amides. A study on amide-functionalized 1,2,4-triazol-5-amines demonstrated the regioselective acylation with benzoyl chloride to afford acylated aminotriazoles. nih.gov The reaction conditions must be carefully controlled to avoid acylation on the triazole ring nitrogens. nih.gov

Alkylation and Arylation : While direct N-alkylation or N-arylation of the 5-amine can be challenging due to competing reactions at the ring nitrogens, these transformations are achievable. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed for the arylation of the 5-amino group, though this would require careful selection of catalyst and ligand systems to ensure selectivity.

| Reaction Type | Reagents | Product Type | Key Considerations | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride, 4-Fluorobenzoyl chloride | N-Acyl-1,2,4-triazol-5-amines | Regioselectivity is crucial due to annular tautomerism. | nih.gov |

| S-Alkylation (on analogue) | Benzyl chloride, NaOH | 3-Benzylsulfanyl-1,2,4-triazol-5-amine | Demonstrates reactivity of related scaffolds with alkyl halides. | nih.gov |

| Formation of Fused Systems | 1,2,4-Triazolium N-imides, Alkynes | Pyrazolo[5,1-c]-1,2,4-triazoles | Cu(I)-catalyzed cycloaddition leading to fused heterocyclic systems. | acs.org |

Coupling Reactions and Heterocyclic Annulations at the Amine Nitrogen

The exocyclic amine group at the C5 position of the 1,2,4-triazole ring is a key functional handle for derivatization and the construction of fused heterocyclic systems. These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Coupling Reactions: The primary amine of 5-amino-1,2,4-triazoles can undergo various coupling reactions. A common transformation is the formation of Schiff bases through condensation with aldehydes. For instance, 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione has been shown to react with substituted aldehydes to produce the corresponding Schiff base derivatives in high yields of 85–86%. nih.gov This reaction highlights the nucleophilic character of the amino group and its availability for constructing more complex molecules. Another important reaction is acylation. The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates the successful reaction of the amino group with an acyl donor, achieved via microwave irradiation, to form an amide linkage. rsc.org

Heterocyclic Annulations: The amine group, often in conjunction with an adjacent functional group on the triazole ring, serves as a linchpin for building fused bicyclic and tricyclic systems. These annulation strategies are powerful tools for generating novel scaffolds with diverse pharmacological properties.

One established method involves the reaction of aminotriazoles with bifunctional reagents. For example, the synthesis of fused acs.orgacs.org-triazoles can be achieved through a modular, three-step procedure that combines carboxylic acids with acyl hydrazines, tolerating a wide range of substituents and allowing for the formation of 5-, 6-, and 7-membered fused rings. acs.org

Intramolecular cyclization is another key strategy. A versatile synthesis of fused tricyclic 1,2,4-triazoles utilizes a one-pot reduction/cyclization sequence of a nitropyridine/oxadiazole substrate to generate the core tricyclic triazole structure. researchgate.net While these examples may not start directly from 1-benzyl-1H-1,2,4-triazol-5-amine, they illustrate established annulation principles applicable to amino-1,2,4-triazoles. The reactivity of the amino group is fundamental to these ring-closing reactions. For instance, the synthesis of triazolo[4,3-a]quinoxaline derivatives relies on the cyclization involving the amino group of a triazole precursor. nih.gov

The table below summarizes representative reaction types involving the amine nitrogen of 1,2,4-triazole analogues.

| Reaction Type | Reactants | Product Type | Conditions | Yield |

| Schiff Base Formation | 4-Amino-1,2,4-triazole-5-thione analogue + Substituted Aldehydes | Schiff Base | Reflux | 85-86% nih.gov |

| Amide Formation | N-guanidinosuccinimide + Aliphatic Amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Microwave Irradiation | Not specified rsc.org |

| Fused Ring Synthesis | Carboxylic Acid + Acyl Hydrazide | Bicyclic acs.orgacs.org-Triazole | Multi-step, including T3P coupling | Good to excellent acs.org |

| Intramolecular Annulation | Nitropyridine/Oxadiazole Substrate | Fused Tricyclic 1,2,4-Triazole | One-pot reduction/cyclization | Not specified researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. For the synthesis of 1,2,4-triazole derivatives, several eco-friendly approaches have been developed to minimize waste, reduce energy consumption, and avoid hazardous substances.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. acs.org In the synthesis of 1,2,4-triazole systems, MAOS has been successfully employed. For example, the reaction of N-guanidinosuccinimide with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides is effectively carried out under microwave irradiation. rsc.org Similarly, a variety of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives have been synthesized using a microwave-assisted approach, which offers benefits such as rapid, high-yield synthesis, often under catalyst-free conditions and without the use of hazardous solvents. acs.org One study reported a 95% yield for a 1,2,4-triazole derivative using this method. acs.org

Alternative Solvents and Catalysts: The choice of solvent is a critical aspect of green synthesis. The use of polyethylene (B3416737) glycol (PEG) as a recyclable and benign solvent has been demonstrated for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles, using p-Toluenesulfonic acid (PTSA) as a catalyst under mild conditions. frontiersin.org This approach avoids the use of volatile and toxic organic solvents.

Ultrasound and Mechanochemistry: Nonconventional energy sources like ultrasound and mechanical mixing (mechanochemistry) represent other avenues for greening triazole synthesis. nih.gov These techniques can enhance reaction rates and yields while reducing the need for bulk heating and organic solvents.

The application of these principles offers significant advantages over classical synthetic methods, which often involve prolonged reaction times at high temperatures and the use of toxic reagents.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of a synthetic route for this compound and its analogues depends on several factors, including yield, reaction time, cost of reagents, operational simplicity, and scalability. A comparative analysis of different methodologies reveals distinct advantages and disadvantages for each.

| Synthetic Method | Key Features | Typical Yields | Scalability |

| Conventional Heating | Traditional method using reflux in organic solvents. | Variable, often moderate to good. | Well-established for various scales. |

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields. acs.org | High to excellent (e.g., 95%). acs.org | Generally used for small to medium scale; large-scale microwave reactors are available but less common. |

| Multi-step Fused Ring Synthesis | Modular approach allowing for high diversity. acs.org | Good to excellent over multiple steps (e.g., 83% for a key cyclization). acs.org | Can be suitable for large-scale development, with potential for flow chemistry adaptation. acs.org |

| Green Solvents (e.g., PEG) | Avoids volatile organic compounds, often with catalyst recycling. frontiersin.org | High (up to 90%). frontiersin.org | Potentially scalable, though solvent viscosity and product isolation can be challenges. |

Efficiency and Yield: Microwave-assisted synthesis consistently demonstrates superior efficiency in terms of reaction time and often provides higher yields compared to conventional heating methods. acs.org For example, the synthesis of certain 1,2,4-triazole derivatives can be completed in minutes with MAOS, compared to many hours under reflux, with yields reaching up to 95%. acs.org Multi-step syntheses for creating complex fused systems can also be highly efficient, with specific steps achieving yields over 80%. acs.org

Scalability: While conventional heating methods are readily scalable, they may be less efficient in terms of energy and time. MAOS is highly efficient for laboratory and discovery-scale synthesis, but scaling up to industrial production can require specialized and costly equipment. Modular methods, particularly those adaptable to flow chemistry, show significant promise for scalability. acs.org A method for constructing bicyclic acs.orgacs.org-triazoles has been specifically developed with conditions applicable to both small-scale discovery and large-scale processes, highlighting a key consideration in modern synthetic design. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1h 1,2,4 Triazol 5 Amine

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with distinct electronic characteristics. The presence of three nitrogen atoms makes the ring system electron-deficient, particularly at the carbon atoms (C3 and C5), rendering them susceptible to nucleophilic attack under certain conditions. acs.orgchemicalbook.com Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack.

Electrophilic Reactivity : Electrophilic substitution on the 1,2,4-triazole ring occurs preferentially at the nitrogen atoms due to their high electron density. acs.org In 1-benzyl-1H-1,2,4-triazol-5-amine, the N1 position is already substituted by the benzyl (B1604629) group. Theoretical and experimental studies on related C-amino-1,2,4-triazoles indicate that the remaining ring nitrogens, N2 and N4, are potential sites for electrophilic attack, such as alkylation. nih.govacs.org The outcome of such reactions can be influenced by the nature of the electrophile; harder electrophiles tend to favor attack at the N4 position, while softer electrophiles may show increased probability of attack at the N2 position. nih.govacs.org

Nucleophilic Reactivity : The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution, especially when a good leaving group is present at the C3 or C5 position. acs.org For instance, a bromo-substituent at the C5 position of a 1-alkyl-1H-1,2,4-triazole can be displaced by a nucleophile like an azide (B81097) ion. researchgate.net In the case of this compound, direct nucleophilic attack on the ring is less common without activation, as the amine group is not an ideal leaving group. However, the principle of nucleophilic substitution is crucial in the synthesis of such compounds. researchgate.netnih.govnih.gov

| Reactivity Type | Position of Attack | Influencing Factors | Typical Reactions |

| Electrophilic | N2, N4 | Hardness/softness of electrophile, reaction conditions | Alkylation, Acylation, Quaternization |

| Nucleophilic | C3, C5 | Presence of a good leaving group (e.g., halogen) | Nucleophilic aromatic substitution (SNAr) |

Transformations Involving the Exocyclic Amine Group

The exocyclic amine at the C5 position is a key functional group that dictates a significant portion of the reactivity of this compound. This primary amine can act as a potent nucleophile, participating in a variety of chemical transformations.

Acylation : The amine group readily undergoes acylation when treated with reagents like acetyl chloride or acetic anhydride (B1165640). acs.orgnih.govacs.org Depending on the reaction conditions, mono- or di-acylated products can be formed. Acylation can occur at the exocyclic amine to form an amide linkage or at one of the ring nitrogens. acs.orgnih.govacs.org Studies on the parent 5-amino-1H-1,2,4-triazole show that selective acylation can be challenging, often yielding a mixture of isomers. nih.gov However, specific conditions can be developed to favor either N-acylation or exocyclic amine acylation. nih.govacs.org For example, using an equivalent amount of acetic anhydride in dimethylformamide can lead to selective annular monoacetylation. nih.gov

Condensation Reactions : As a primary amine, the exocyclic group can condense with aldehydes and ketones to form Schiff bases (imines). nih.govmdpi.comnih.govresearchgate.netchemmethod.com These reactions typically proceed through an intermediate hemiaminal, which then dehydrates to form the C=N double bond. mdpi.com The stability of the resulting Schiff base and the reaction equilibrium can be influenced by the substituents on the carbonyl compound and the solvent used. mdpi.com For example, reactions with aromatic aldehydes containing electron-withdrawing groups often lead to stable products. mdpi.com

Alkylation : While the ring nitrogens are generally more nucleophilic, the exocyclic amine can also undergo alkylation under certain conditions, particularly if the ring nitrogens are sterically hindered or electronically deactivated. nih.gov

| Reaction | Reagent(s) | Product Type | Notes |

| Acylation | Acetyl chloride, Acetic anhydride | Amide / N-acyl triazole | Can produce mixtures of isomers; conditions can be tuned for selectivity. acs.orgnih.gov |

| Condensation | Aldehydes, Ketones | Schiff Base (Imine) | Proceeds via a hemiaminal intermediate. mdpi.com |

| Diazotization | Nitrous acid (HNO₂) | Diazonium salt | Can be unstable; used for further functionalization. |

Heterocyclic Ring Opening and Rearrangement Pathways

While the 1,2,4-triazole ring is generally stable due to its aromaticity, it can participate in ring-opening and rearrangement reactions under specific, often forcing, conditions. ijsr.net

One of the well-known rearrangements involving triazole systems is the Dimroth rearrangement, which typically involves the translocation of a heteroatom within the ring, often leading to an isomeric heterocyclic system. acs.org For N-substituted triazoles, thermal or chemical activation can lead to rearrangements. For instance, studies on 4-allyl-substituted 4H-1,2,4-triazoles have shown thermal rearrangement to the more stable 1-allyl-substituted 1H-isomers, proposed to occur via consecutive SN2-type reactions. nih.gov

In some cases, reactions intended for substitution can lead to ring cleavage. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides from N-guanidinosuccinimide and amines involves a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the 1,2,4-triazole ring. mdpi.com While this is a synthetic route, it demonstrates the principle of ring opening and closing that is fundamental to some triazole chemistries. More drastic conditions can lead to complete degradation of the ring.

Coordination Chemistry and Ligand Properties

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The key donor sites are the exocyclic amine nitrogen and the N2 and N4 atoms of the triazole ring. This allows it to act as a monodentate or, more commonly, a bidentate chelating or bridging ligand. nih.govnih.gov The benzyl group at N1 sterically influences which of the adjacent nitrogens (N2) can participate in coordination. The most likely coordination mode would involve the exocyclic C5-amino group and the N4 atom, forming a stable five-membered chelate ring with a metal ion. nih.gov

Derivatives of aminotriazole are well-known for their ability to form stable complexes with a wide range of transition metals. nih.govmdpi.comnih.govcore.ac.uk Studies on analogous ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have demonstrated the formation of both discrete mononuclear complexes and extended polymeric structures with metals like Zn(II), Mn(II), Ni(II), and Cu(II). nih.govmdpi.comnih.gov

In these complexes, the aminotriazole ligand typically acts as a bidentate ligand, coordinating through a ring nitrogen and an exocyclic donor group (e.g., amino, thiol, or carboxylate). nih.govmdpi.com This chelation results in the formation of stable five- or six-membered rings. For this compound, complexation with metals like Cu(II), Co(II), Ni(II), and Zn(II) would be expected to yield complexes where the metal center is coordinated by the C5-NH₂ group and the N4 atom. The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion, the counter-ion, and the metal-to-ligand ratio. nih.govcore.ac.uk

| Metal Ion | Potential Geometry | Ligand Binding Mode | Reference for Analogue |

| Copper(II) | Square Planar / Octahedral | Bidentate (N4, C5-NH₂) | nih.gov |

| Cobalt(II) | Tetrahedral / Octahedral | Bidentate (N4, C5-NH₂) | core.ac.ukresearchgate.net |

| Manganese(II) | Octahedral | Bidentate (N4, C5-NH₂) | mdpi.comnih.gov |

| Nickel(II) | Square Planar / Octahedral | Bidentate (N4, C5-NH₂) | nih.govresearchgate.net |

| Zinc(II) | Tetrahedral / Octahedral | Bidentate (N4, C5-NH₂) | nih.govmdpi.comnih.gov |

Metal complexes incorporating triazole-based ligands have found applications as catalysts in various organic transformations. nih.govgoogle.com The electronic properties and steric environment provided by the ligand are crucial for the catalytic activity of the metal center. For instance, nickel complexes of triazolethiones have been reported to show high catalytic activity in the synthesis of tetrahydrobenzo[b]pyrans. nih.gov Similarly, copper-catalyzed reactions are widely used in the synthesis of triazoles themselves, highlighting the strong interaction between copper and the triazole moiety. frontiersin.orgnih.govorganic-chemistry.org

While specific catalytic applications for complexes of this compound are not extensively documented, its metal complexes hold potential for use in reactions such as C-C coupling, oxidation, or reduction, by analogy with other transition metal complexes bearing N-donor heterocyclic ligands. google.com The benzyl group can be used to tune the solubility and steric properties of the catalyst, potentially influencing its activity and selectivity.

Thermal and Photochemical Stability and Degradation Pathways

Thermal Stability : The 1,2,4-triazole ring is known for its high thermal stability, a consequence of its aromatic character. ijsr.netacs.org Computational studies show that the parent 1,2,4-triazole has a higher energy barrier for its primary decomposition path compared to its 1,2,3-isomer, confirming its greater stability. acs.org The thermal stability of substituted triazoles is directly dependent on their structure and the nature of the substituents. researchgate.net For this compound, the decomposition would likely be initiated by the cleavage of the weakest bonds, such as the benzyl-N1 bond or transformations involving the amino group, before the eventual breakdown of the robust heterocyclic ring. The pyrolysis of related fused 1,2,4-triazoles is known to proceed in stages, emitting fragments like NH₃, HCN, and aromatics. researchgate.net

Photochemical Stability : Compounds containing chromophores that absorb ultraviolet light may be susceptible to direct photolysis. nih.gov The aromatic rings (benzyl and triazole) in this compound allow it to absorb UV radiation, suggesting potential for photochemical reactivity. Recent research has explored the photochemical synthesis of 1,2,4-triazoles, for example, through the reaction of triplet intermediates with other molecules. rsc.orgrsc.org This indicates that under UV irradiation, the triazole moiety can be involved in complex reaction pathways. Degradation could proceed via photo-induced cleavage of the benzyl group or reactions involving the excited state of the triazole ring, potentially leading to rearrangements or fragmentation.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Benzyl-1h-1,2,4-triazol-5-amine in solution. While specific 2D-NMR data for the title compound is not extensively detailed in the provided search results, the analysis of related triazole structures allows for a foundational understanding of the expected correlations.

Two-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the protons within the benzyl (B1604629) group's phenyl ring and would confirm the isolated nature of the methylene (B1212753) (-CH2-) protons and the amine (-NH2) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It provides a clear map of which proton is attached to which carbon. For instance, the methylene protons would show a direct correlation to the methylene carbon signal, and the aromatic protons would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (typically 2-3 bond) correlations between proton and carbon atoms, which is vital for piecing together the molecular skeleton. nih.gov Key HMBC correlations would be expected between the benzylic methylene protons and the C5 carbon of the triazole ring, as well as with the quaternary carbon and ortho-carbons of the phenyl ring. Furthermore, correlations between the triazole C-H proton and the surrounding nitrogen and carbon atoms would definitively establish the substitution pattern on the triazole core.

The combination of these 2D-NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzyl group to the N1 position of the 1,2,4-triazol-5-amine core. ugm.ac.id

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. ssNMR is particularly valuable for identifying and characterizing different polymorphic forms, which may exhibit distinct crystal packing and intermolecular interactions. Although specific ssNMR studies on this compound were not found, this technique would be instrumental in distinguishing between potential polymorphs by detecting differences in the chemical shifts and relaxation times of carbon and nitrogen atoms within the crystal lattice.

Single Crystal X-Ray Diffraction for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of a closely related compound, 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveals typical bond lengths and angles for the triazole and benzyl moieties. nih.gov For this compound, similar values would be expected, with the triazole ring exhibiting characteristic C-N and N-N bond lengths. The geometry around the benzylic carbon would be tetrahedral, and the phenyl ring would be planar. The torsion angle between the triazole ring and the phenyl ring is a key conformational parameter, and in the related 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, the dihedral angle between these two rings is 81.05 (5)°. nih.gov A similar non-coplanar arrangement would be anticipated for the title compound, influenced by steric hindrance and crystal packing forces.

Table 1: Representative Crystallographic Data for a Related Triazole Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine nih.gov |

| Space Group | P21/c | |

| a (Å) | 9.870 (2) | |

| b (Å) | 9.6370 (19) | |

| c (Å) | 10.398 (2) | |

| β (°) | 90.18 (3) | |

| Dihedral Angle (Triazole-Benzene) | 81.05 (5)° | 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine nih.gov |

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. In the crystal structure of the related 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H···N hydrogen bonds link adjacent molecules into infinite zigzag chains. nih.gov A similar hydrogen bonding motif is highly probable for this compound, playing a crucial role in the formation of its crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.

The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational modes. The N-H stretching vibrations of the amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and N=N stretching vibrations within the triazole ring typically appear in the 1500-1650 cm⁻¹ region. researchgate.net The C-N stretching and various bending vibrations of the entire molecule would be found in the fingerprint region (below 1500 cm⁻¹). esisresearch.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methylene (C-H) | Stretching | 2850 - 2960 |

| Triazole Ring (C=N, N=N) | Stretching | 1500 - 1650 |

| Triazole Ring | Ring Vibrations | Fingerprint Region (<1500) |

| Benzyl Group | Bending/Rocking | Fingerprint Region (<1500) |

By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure and providing insights into its conformational properties. pnrjournal.com

High-Resolution Mass Spectrometry (HRMS/MS) for Fragmentation Pathway Elucidation and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of the elemental formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula, C₉H₁₀N₄.

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While specific HRMS/MS data for this compound is not extensively published, the fragmentation pathway can be predicted based on the known behavior of related 1,2,4-triazole (B32235) and benzyl-containing compounds. researchgate.netrsc.org

The electrospray ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Benzylic Cleavage: The most anticipated fragmentation is the cleavage of the bond between the benzyl group and the triazole ring. This would result in the formation of a stable tropylium (B1234903) ion at m/z 91 and a 1H-1,2,4-triazol-5-amine radical cation. This is a very common fragmentation pattern for benzyl-substituted compounds.

Triazole Ring Fragmentation: The triazole ring itself can undergo cleavage. A characteristic loss of a neutral molecule of nitrogen (N₂) is a possibility.

Loss of Ammonia (B1221849): For amino-substituted triazoles, the loss of ammonia (NH₃) or related nitrogen-containing fragments can occur. Studies on amino derivatives of 1,2,4-triazoles have noted a common fragment ion at an m/z value of 60, which could correspond to fragments of the amino-triazole moiety. researchgate.net

A plausible fragmentation pathway initiated by the loss of the benzyl group is a primary characteristic. The resulting fragments provide a diagnostic fingerprint for the identification of the this compound structure.

Table 1: Predicted HRMS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | 91.0542 | C₂H₅N₄ | Tropylium ion (C₇H₇⁺) |

| [M+H]⁺ | 159.0796 | NH₃ | 1-Benzyl-1H-1,2,4-triazole |

| [M+H]⁺ | 85.0454 | C₇H₇N | 1H-1,2,4-Triazol-5-amine |

Note: The m/z values are theoretical exact masses.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if chiral derivatives)

While this compound itself is not chiral, the synthesis of chiral derivatives is a significant area of interest in medicinal chemistry. nih.gov Chirality could be introduced, for example, by substituting the benzyl ring with a chiral moiety or by creating a stereocenter on the benzyl methylene group. In such cases, chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be indispensable for their stereochemical characterization. wikipedia.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for determining the enantiomeric purity and absolute configuration of chiral compounds. For any synthesized chiral derivatives of this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule, namely the phenyl and triazole rings. The mirror-image CD spectra of the two enantiomers would allow for their distinction and quantification. Advanced computational methods, such as time-dependent density functional theory (TD-DFT), can be used to model the CD spectra and assign the absolute configuration of the resolved enantiomers. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgnipne.ro The resulting ORD curve can also be used to characterize chiral molecules. While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its greater sensitivity and resolution of individual electronic transitions, ORD remains a valuable complementary technique.

In the context of chiral derivatives of this compound, the separation of enantiomers would likely be achieved using chiral chromatography. rsc.org Subsequently, CD and ORD spectroscopy would be employed to confirm the enantiomeric purity of the separated fractions and to assign the absolute configuration of each enantiomer.

Theoretical and Computational Chemistry of 1 Benzyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-benzyl-1H-1,2,4-triazol-5-amine. By solving approximations of the Schrödinger equation for the molecule, these methods elucidate its electronic architecture and provide a quantitative basis for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO, making it more polarizable. nih.gov For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G+(d,p), are employed to determine these values. nih.govnih.govresearchgate.net In many triazole derivatives, the HOMO is typically distributed over the triazole ring and the amino substituent, while the LUMO is often located on the triazole ring and the benzyl (B1604629) group. The narrow frontier orbital gap often indicates that charge transfer interactions occur within the molecule, pointing to high chemical reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Triazole Derivative Calculated using DFT/B3LYP method. Data is illustrative and based on similar reported structures.

| Parameter | Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 5.3 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 1.2 |

| Global Hardness (η) (eV) | 2.65 |

| Global Softness (S) (eV⁻¹) | 0.19 |

| Electronegativity (χ) (eV) | 3.85 |

| Electrophilicity Index (ω) (eV) | 2.80 |

Source: Illustrative data compiled from methodologies described in references nih.govresearchgate.net.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen. nih.govacs.org Blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms, particularly those of the amino group. nih.gov For C-amino-1,2,4-triazoles, MEP analysis indicates that the exocyclic amino group and the nitrogen atoms of the triazole ring are the most likely sites for electrophilic interaction. acs.org The analysis of the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's biological activity. nih.govacs.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, describing intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful computational method used to investigate the energetics of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient structures like transition states.

DFT calculations can predict the most favorable pathways for chemical reactions by computing the potential energy surface. For 1,2,4-triazole derivatives, this includes studying reactions like alkylation, acylation, and cyclization. acs.org By locating the transition state structures and calculating their energies, the activation energy or kinetic barrier for a given reaction can be determined.

For instance, computational studies on the alkylation of substituted amino-1H-1,2,4-triazoles have shown that reactions can occur at multiple nucleophilic centers, including the N-2 and N-4 atoms of the triazole ring and the exocyclic amino group. acs.org The calculated transition state energies can predict the selectivity of these reactions. acs.org Furthermore, DFT can be used to study tautomeric equilibria, which is critical for 1,2,4-triazoles as they can exist in different tautomeric forms (e.g., 1H, 2H, and 4H). nih.govrsc.org The relative energies of these tautomers and the barriers for their interconversion can be accurately calculated, providing insight into the predominant form under specific conditions. rsc.org

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular structure, stability, and reactivity. Computational models like the Polarizable Continuum Model (PCM) can be used within DFT calculations to simulate the effects of a solvent.

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule in a cavity. By including solvation effects, theoretical calculations can more accurately predict reaction outcomes in solution. For triazole derivatives, solvation can affect tautomeric stability, the geometry of the molecule, and the energy barriers of reactions. For example, the relative stability of different tautomers of a 1,2,4-triazole derivative can change depending on the polarity of the solvent. Understanding these effects is crucial for aligning theoretical predictions with experimental results observed in the laboratory.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Associations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations would offer a window into its conformational flexibility and the nature of its interactions with other molecules, such as biological receptors or solvent molecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its structural dynamics. Such simulations would model the movement of each atom in the molecule by solving Newton's equations of motion. Key areas of investigation would include the rotation around the single bonds, particularly the bond connecting the benzyl group to the triazole ring and the bond between the nitrogen and the phenyl ring. This would reveal the molecule's preferred shapes (conformations) and the energy barriers between them.

The resulting "conformational landscape" helps identify low-energy, stable conformations that are most likely to be biologically active. For instance, simulations of similar triazole-containing compounds have been used to understand how they fit into the binding pockets of enzymes. In one study on 1-phenyl-4-benzoyl-1H-1,2,3-triazole inverse agonists, MD simulations revealed that the interaction with a hydrophobic interlayer composed of specific amino acid residues had a significant impact on biological activity. mdpi.com

Furthermore, MD simulations can elucidate intermolecular associations. By simulating this compound in a solvent like water, the patterns of hydrogen bonding between the amine and nitro-groups of the triazole ring and the surrounding water molecules can be mapped. The 1,2,4-triazole moiety is known to be a potent pharmacophore due to its hydrogen bonding capacity, dipole character, and rigidity. nih.gov Understanding these interactions is vital for predicting solubility and permeability, which are key pharmacokinetic properties. In a study on amide-functionalized 1,2,4-triazol-5-amines, molecular modeling was used to confirm a covalent mechanism of inhibition for certain enzymes. nih.gov

A representative data table from a hypothetical MD simulation is shown below to illustrate the type of insights that can be gained.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Hypothetical Value |

|---|---|---|

| RMSD (Backbone) | Root Mean Square Deviation of the triazole ring atoms from the starting structure, indicating structural stability. | 0.8 ± 0.2 Å |

| Dihedral Angle (C-C-N-N) | Torsion angle describing the rotation of the benzyl group relative to the triazole ring. | Bimodal distribution at 60° and -60° |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, indicating its exposure. | 250 ± 15 Ų |

| Intermolecular H-Bonds | Average number of hydrogen bonds formed between the molecule and surrounding water molecules. | 3.5 ± 0.5 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical or Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netwikipedia.org These models are instrumental in medicinal chemistry for predicting the efficacy of new, unsynthesized compounds, thereby guiding the design of more potent analogues. physchemres.org

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These are numerical values that describe the chemical and physical characteristics of a molecule. wikipedia.org For a molecule like this compound, a wide array of descriptors would be calculated from its two-dimensional or energy-minimized three-dimensional structure. The selection of descriptors is a critical step, as they must capture the structural variations responsible for the differences in the observed activity or property. researchgate.net

Studies on various 1,2,4-triazole derivatives have employed several classes of descriptors to build predictive models for activities ranging from anticancer to antimicrobial. physchemres.orgnih.gov These descriptors fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape. Examples include Zagreb indices and Harary indices. researchgate.netresearchgate.net

Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as heat of formation, entropy, and hydration energy.

Electronic (Quantum Chemical) Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. nih.gov

Steric (3D) Descriptors: These relate to the three-dimensional arrangement of atoms, including molecular volume, surface area, and molar refractivity. physchemres.org

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which is crucial for predicting how a drug will distribute in the body. researchgate.net

Table 2: Common Molecular Descriptors for QSAR/QSPR Studies of Triazole Derivatives

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Topological | Zagreb Index (ZM1) | Relates to the branching of the molecular skeleton. researchgate.netresearchgate.net |

| Electronic | HOMO/LUMO Energy | Energy of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. researchgate.net |

| Electronic | Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms; predicts drug transport properties. researchgate.net |

| Steric | Molar Refractivity (MR) | A measure of the total volume of a molecule and its polarizability. physchemres.orgsemanticscholar.org |

| Hydrophobic | LogP | Logarithm of the partition coefficient, indicating lipophilicity. researchgate.netresearchgate.net |

| Thermodynamic | Dipole Moment (D) | A measure of the net molecular polarity. physchemres.org |

Once descriptors are calculated for a series of related compounds (a training set), statistical methods are used to build a mathematical model that relates these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. physchemres.orgresearchgate.net Other methods include Partial Least Squares (PLS) and machine learning approaches like Artificial Neural Networks (ANN). physchemres.orgderpharmachemica.com

The most critical step in QSAR modeling is validation, which ensures that the model is robust, reliable, and has predictive power for new compounds. wikipedia.orgresearchgate.net A model with good correlation statistics for the training set may not necessarily be good at making predictions. Validation is typically performed using two main strategies:

External Validation: This is the most rigorous test of a model's predictive power. The initial dataset is split into a training set (for building the model) and a test set (which is kept aside). The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is measured by the predictive R² (R²_pred). A high R²_pred value confirms that the model can accurately predict the activity of external compounds. wikipedia.orgdntb.gov.ua

The success of QSAR models for various 1,2,4-triazole derivatives in predicting activities like α-glucosidase inhibition and anticancer effects underscores the utility of this approach. nih.govresearchgate.net For this compound, developing such models would be invaluable for guiding the synthesis of derivatives with enhanced biological or chemical efficacy.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 researchgate.net |

| Predictive R-squared | R²_pred | Measures the predictive ability of the model for an external test set. | > 0.6 |

| Standard Error of Estimate | SEE or s | Measures the absolute error of the model's predictions. | Low value |

| F-test value | F | Indicates the statistical significance of the regression model. | High value |

Investigation of Biological Activities: in Vitro and Mechanistic Insights

Assessment of Antimicrobial Potency (In Vitro Studies)

Derivatives of the benzyl-triazole scaffold have demonstrated significant efficacy against a range of microbial pathogens in laboratory settings. These studies are crucial for identifying lead compounds for the development of new antimicrobial agents to combat the growing challenge of drug resistance. nih.govijpsjournal.com

The antibacterial potential of 1,2,4-triazole (B32235) derivatives has been systematically evaluated against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) analyses have indicated that the presence of a benzyl (B1604629) group at the 4-position of the 1,2,4-triazole ring can enhance the inhibition of Gram-positive bacteria compared to derivatives with a 4-phenyl substitution. nih.gov

Various hybrid molecules incorporating the 1,2,4-triazole nucleus have shown potent antibacterial effects. For instance, hybrids of 1,2,4-triazole with (fluoro)quinolones have emerged as promising drug candidates. nih.gov Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, for example, displayed higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) than the standard drugs vancomycin (B549263) and ciprofloxacin. nih.gov Similarly, nalidixic acid-based 1,2,4-triazolo[3,4-b] chemistryjournal.netnih.govnih.govthiadiazole derivatives have been found to be active against Pseudomonas aeruginosa. nih.gov

Specific derivatives, such as 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have demonstrated activity against E. coli, Enterobacter aerogenes, and Yersinia pseudotuberculosis. nih.gov Other research on novel 1H-1,2,4-triazolyl derivatives has confirmed their activity against bacteria such as Pseudomonas fluorescens and various plant pathogens. bg.ac.rsresearchgate.net Molecular docking studies suggest a potential mechanism of action for this antibacterial activity involves the inhibition of the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall. bg.ac.rsresearchgate.net

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, and research continues to explore new derivatives for enhanced potency and broader spectrums of activity. nih.govnih.gov The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.com

Studies have consistently shown that a benzyl group is a favorable substitution for high antifungal activity. smmu.edu.cn For instance, novel analogues of 1,2,3-triazoles with benzyl groups displayed potent activity against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net Similarly, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, designed as fluconazole (B54011) analogues, showed significant antifungal properties. nih.gov

Further research into 1H-1,2,4-triazolyl derivatives revealed that their antifungal activity was generally superior to their antibacterial effects. bg.ac.rsresearchgate.net Molecular docking simulations supported the hypothesis that the antifungal mechanism likely involves the inhibition of CYP51 from C. albicans. bg.ac.rsresearchgate.net In another study, dipeptides incorporating 1,2,4-triazole demonstrated promising activity against Aspergillus versicolor and Aspergillus flavus, with one compound showing greater potency than the standard drug fluconazole. mdpi.com

Anticancer Activity in Established Cell Lines (In Vitro Cytotoxicity Assays)

The antiproliferative properties of benzyl-triazole derivatives against various cancer cell lines have been a significant area of investigation. These in vitro cytotoxicity assays are the first step in identifying compounds that can selectively target and kill cancer cells.

A variety of 1,2,4-triazole derivatives have demonstrated selective cytotoxic activity. For example, newly synthesized derivatives showed selective effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines. acs.org Specifically, a compound identified as N-(3-Benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine was among those synthesized and evaluated. acs.org In other studies, Schiff bases derived from 3-amino-1H-1,2,4-triazole were effective against liver carcinoma (HEPG2), colon carcinoma (HCT-116), and MCF-7 cell lines. ekb.eg Furthermore, 1,2,3-triazole-amino acid conjugates have also shown significant inhibition of MCF-7 and HepG2 cell proliferation at low micromolar concentrations. mdpi.com

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on fundamental cellular processes like cell division and programmed cell death (apoptosis). A lead 1,2,3-triazole molecule, identified as T-12, was found to induce significant cell cycle arrest and apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Synthetic 1,2,4-triazole-3-carboxamide derivatives have also been shown to exhibit their antiproliferative effects by inducing cell cycle arrest and apoptosis in leukemia cell lines. researchgate.net

Further mechanistic studies on a triazole precursor in MCF-7 cells revealed that it arrested cell proliferation at the G1 phase of the cell cycle. nih.gov This was accompanied by the induction of the intrinsic pathway of apoptosis, characterized by increased activity of caspase-3/7 and caspase-9. nih.gov Similarly, active Schiff base compounds were confirmed to have an apoptotic effect on MCF-7 cells, as evidenced by changes in the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. ekb.eg Another 1,2,3-triazole derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase, leading to apoptosis. biointerfaceresearch.com

Identifying the specific molecular targets and signaling pathways affected by these compounds is key to developing more effective and targeted cancer therapies. Research has shown that the anticancer effects of the triazole analog T-12 are linked to the generation of reactive oxygen species (ROS) and the induction of autophagy-dependent apoptosis. nih.govresearchgate.net

In some cases, the designed compounds are intended to hit specific targets. For example, a series of 1,2,4-triazole derivatives were designed as potential inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI), a key player in many cancers, with molecular docking studies supporting this proposed mechanism. acs.org Other studies have used molecular docking to suggest that matrix metalloproteinases (MMP-2 and MMP-9) could be potential intracellular targets for certain phosphonate (B1237965) 1,2,3-triazole derivatives. biointerfaceresearch.com Furthermore, investigations into the antifibrotic potential of some triazoles on MCF-7 cells showed a reduction in the expression of Connective Tissue Growth Factor (CTGF) and Platelet-Derived Growth Factor (PDGF), indicating a regulatory effect on cell growth pathways. ekb.eg

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Antioxidant Enzymes)

The ability of 1-benzyl-1H-1,2,4-triazol-5-amine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential, extending beyond antimicrobial and anticancer applications.

A significant area of research has been the inhibition of xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism whose overactivity is linked to gout. A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and synthesized as XO inhibitors. nih.gov This work identified a highly promising compound (1h) with an IC50 value of 0.16 μM. nih.gov Molecular modeling helped to rationalize how this compound interacts with the XO binding pocket. nih.gov Another study on 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives also identified potent XO inhibitors, with the lead compound acting as a mixed-type inhibitor. researchgate.net

The inhibitory activity of 1,2,4-triazole derivatives has also been evaluated against other enzymes. A synthesized series of azinane-triazole analogues showed notable inhibitory potential against α-glucosidase, an enzyme relevant to diabetes management, with all derivatives showing more potent inhibition than the standard drug acarbose. nih.gov The same series also showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. nih.gov Furthermore, some 1,2,4-triazole derivatives have been found to inhibit c-Met kinase, a target in cancer therapy, and E. coli DNA gyrase, a bacterial enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 1,2,4-triazole scaffold, including analogs of this compound, SAR analyses have been crucial in optimizing potency and selectivity for various biological targets. These studies systematically modify different parts of the molecule—such as the core heterocycle, substituents on attached rings, and linking chains—to identify key structural features required for efficacy.

The biological activity of 1,2,4-triazole derivatives can be significantly altered by even minor changes to their substituents. Research has shown that variations in the groups attached to the triazole ring and its associated phenyl or benzyl rings directly impact in vitro potency and target selectivity.

In the development of inhibitors for 5-lipoxygenase-activating protein (FLAP), a key target in leukotriene biosynthesis, SAR studies on a 1,2,4-triazole scaffold revealed critical structural requirements. acs.org Initial investigations showed that the presence of a 4-methoxyphenyl (B3050149) group at the N4 position of the triazole ring was essential for activity; its removal led to a complete loss of function. acs.org Further modifications to this phenyl ring demonstrated that altering the position or nature of the substituent could enhance potency. For instance, moving the methoxy (B1213986) group from the para to the meta position or replacing it with a chloro group improved the inhibitory concentration (IC50). acs.org Conversely, introducing polar groups like carboxyl or nitro to the phenyl ring abolished the inhibitory activity, indicating that hydrophobic substituents at the N4-phenyl group are important for FLAP antagonism. acs.org

| Compound | N4-Substituent | Modification | IC50 (µM) for 5-LO Product Formation |

|---|---|---|---|

| 6a | 4-methoxyphenyl | Reference Compound | 2.18 |

| 6b | - | Removal of 4-methoxyphenyl group | > 10 |

| 6c | 3-methoxyphenyl | Positional isomer of methoxy group | 1.58 |

| 6d | 4-chlorophenyl | Replacement of methoxy with chloro | 1.36 |

Similarly, in the pursuit of novel xanthine oxidase (XO) inhibitors for conditions like gout, SAR studies were conducted on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives. nih.gov These studies aimed to explore replacements for the 2-cyanopyridine-4-yl moiety found in the known XO inhibitor Topiroxostat. The findings indicated that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole structure is a viable scaffold for XO inhibition. nih.gov The potency of these analogs was highly dependent on the substituents on the benzyl ring. For example, compound 1h , which features a 4-sec-butoxy group on the benzyl ring, was identified as the most promising, with an IC50 value of 0.16 µM. nih.gov This highlights that specific hydrophobic and electronic modifications on the benzyl portion of the molecule can significantly enhance binding and inhibition.

| Compound | Substituent on Benzyl Ring | IC50 (µM) |

|---|---|---|

| 1a | H | 1.12 |

| 1d | 4-Methoxy | 0.54 |

| 1f | 3-Nitro | 0.29 |

| 1h | 4-sec-Butoxy | 0.16 |

| Allopurinol | Reference Drug | 0.68 |

Further SAR studies on different 1,2,4-triazole series have established other key principles. For anticancer agents targeting tubulin, optimal activity required a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position of a tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine core. acs.org On the attached phenyl ring, ortho-fluoro atoms were necessary for the best results. acs.org In another series of antibacterial clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring yielded the most potent antimicrobial efficacy. nih.gov These examples collectively show that the biological efficacy of 1,2,4-triazole-based compounds is finely tuned by the electronic and steric properties of their substituents. nih.govacs.org

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This approach, combined with molecular docking, helps to formulate hypotheses about how a ligand like this compound or its analogs might interact with a biological receptor at the atomic level.

For 1,2,4-triazole derivatives designed as aromatase inhibitors for breast cancer, a 3D-QSAR pharmacophore model was generated from a set of known active compounds. tandfonline.com The best-validated hypothesis, termed Hypo1, was subsequently used as a 3D query to screen a large database of molecules containing the 1,2,4-triazole motif. tandfonline.com This process successfully identified novel potential inhibitors, which were then subjected to molecular docking against the aromatase enzyme (PDB ID: 3S79) to predict their binding modes. tandfonline.com

In a different study focused on developing cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model was generated for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov The resulting model highlighted the key structural features necessary for activity: a hydrogen bond acceptor and two distinct aromatic rings. nih.gov Docking studies further illuminated the binding features, showing a clear preference for the COX-2 isoenzyme over COX-1, which could be exploited to design more selective inhibitors. nih.gov

Molecular docking studies have also been instrumental in understanding the activity of 1,2,4-triazoles as potential antitubercular agents. A series of derivatives were docked into the active site of the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme. nih.gov This analysis provided insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of these compounds to the target enzyme, helping to explain the observed in vitro activity of the most potent analogs. nih.gov The nitrogen atoms of the triazole ring are often key to these interactions, acting as hydrogen bond acceptors or donors, which enhances binding affinity to various receptors. pensoft.net

The general pharmacophoric features for other targets have also been proposed. For instance, many inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI) share a common architecture that includes a hetero-aromatic ring system (like a triazole) to fit in the adenine (B156593) binding pocket, a terminal hydrophobic head, a spacer group, and a hydrophobic tail. acs.org The triazole ring can form crucial hydrogen bonds with amino acid residues like Met793 in the ATP-binding site of the enzyme. acs.org These models and interaction hypotheses are invaluable for the rational design of new, more potent, and selective 1,2,4-triazole-based therapeutic agents.

Applications in Material Science and Agrochemical Chemistry

Utilization as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

While direct studies detailing the use of 1-benzyl-1H-1,2,4-triazol-5-amine as a ligand are not extensively documented, the 1,2,4-triazole (B32235) ring system is a foundational component in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.gov These materials are formed by linking metal ions or clusters with organic ligands to create extended, often porous, structures. The nitrogen atoms of the triazole ring serve as excellent coordination sites for metal ions. mdpi.com

Researchers have successfully established synthetic strategies for derivatizing amino acids into 1,2,4-triazoles to create novel ligands for CPs and MOFs. mdpi.comresearchgate.net This approach combines the coordinating ability of the triazole ring with the structural diversity and chirality of amino acids, leading to materials with complex architectures, including 1D coordination polymers and 3D metal-organic frameworks. mdpi.com The resulting CPs and MOFs have shown potential in technologically significant areas like nonlinear optics and as spin crossover materials for molecular electronics. mdpi.com Given its structure, which combines the triazole ring, a coordinating amine group, and a benzyl (B1604629) group for structural control, this compound represents a promising, though currently underexplored, candidate ligand for creating novel CPs and MOFs.

Integration into Functional Polymeric Materials

The 1,2,4-triazole moiety is increasingly integrated into functional polymers to impart specific properties such as high thermal stability, chemical resistance, and proton conductivity. nih.gov Although research on the direct polymerization of this compound is not prominent, studies on related vinyl-triazoles demonstrate the potential of this heterocyclic core. For instance, poly-1-vinyl-1,2,4-triazole (PVT) is noted for its water solubility, nontoxicity, and high thermal stability (up to 300–350 °C). nih.gov

Functional polymeric membranes for applications like fuel cells have been developed by grafting monomers onto a polymer backbone and subsequently functionalizing them with 1H-1,2,4-triazole. nih.gov These triazole-functionalized materials, when doped with acid, can exhibit significant proton conductivity under anhydrous conditions, a critical property for high-temperature proton-exchange membranes. nih.gov The presence of the amino and benzyl groups on the this compound scaffold offers reactive sites for polymerization and opportunities to tailor the physical properties of the resulting polymers. nih.gov These characteristics suggest its potential use in creating advanced polymeric materials for separations, catalysis, or energy storage. nih.gov

Role as Corrosion Inhibitors

Organic molecules containing heteroatoms like nitrogen, sulfur, and oxygen, particularly within heterocyclic rings like triazoles, are well-established as effective corrosion inhibitors for various metals and alloys. ktu.ltfrontiersin.org These compounds function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. While specific studies on the corrosion inhibition performance of this compound are not available in the reviewed literature, extensive research on closely related amino-1,2,4-triazole derivatives demonstrates the efficacy of this structural motif.

Studies on 3-amino-1,2,4-triazole (ATA), 3,5-diamino-1,2,4-triazole (DAT), and 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) have shown significant corrosion inhibition for copper, aluminum brass, and aluminum alloys in corrosive media like NaCl and acidic solutions. ktu.ltfrontiersin.orgresearchgate.netktu.lt The inhibition efficiency of these compounds increases with concentration, and they typically act as mixed-type inhibitors, suppressing both metal dissolution and oxygen reduction. frontiersin.orgresearchgate.netktu.lt The adsorption process generally follows the Langmuir isotherm model, involving both physical and chemical interactions between the triazole ring's nitrogen atoms, the amino group, and the metal surface. ktu.ltktu.lt

The table below summarizes the inhibition efficiency of related amino-1,2,4-triazole compounds on different metals, illustrating the potential of this class of inhibitors.

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | ktu.ltktu.lt |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | ktu.ltktu.lt |

| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0 | frontiersin.org |

| 3-amino-1,2,4-triazole (ATA) | Copper | 2M HNO₃ | 82.2 | researchgate.net |

Development as Agrochemical Agents